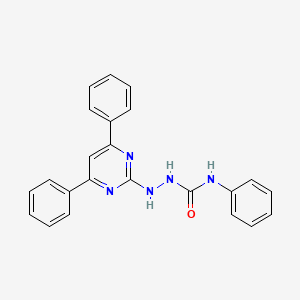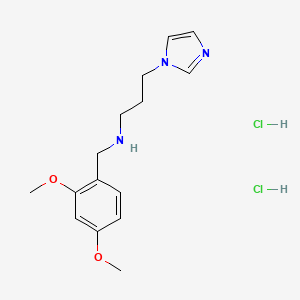![molecular formula C22H28N2O4 B6004248 (5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]methyl}-2-ethoxyphenyl)methanol](/img/structure/B6004248.png)
(5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]methyl}-2-ethoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]methyl}-2-ethoxyphenyl)methanol, also known as MDMA or ecstasy, is a synthetic drug that has gained significant popularity in recent years. Despite its illegal status, MDMA is widely used in recreational settings and has shown potential for therapeutic use in treating certain psychological disorders.
Mechanism of Action
(5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]methyl}-2-ethoxyphenyl)methanol works by increasing the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine. This leads to feelings of euphoria, increased sociability, and heightened sensory perception. However, prolonged use of this compound can lead to a depletion of serotonin levels, which can result in long-term neurological damage.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. In addition to increasing neurotransmitter activity, this compound can also increase heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. Prolonged use of this compound can lead to serotonin syndrome, a potentially life-threatening condition characterized by high fever, seizures, and organ failure.
Advantages and Limitations for Lab Experiments
(5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]methyl}-2-ethoxyphenyl)methanol is often used in laboratory settings to study the effects of neurotransmitters on behavior and cognition. However, there are several limitations to using this compound in lab experiments, including its illegal status and potential for abuse. Additionally, the effects of this compound can be highly variable and dependent on several factors, including dose, route of administration, and individual differences in metabolism.
Future Directions
There are several future directions for research related to (5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]methyl}-2-ethoxyphenyl)methanol. One area of focus is the development of safe and effective treatment protocols for this compound-assisted psychotherapy. Additionally, researchers are exploring the potential of this compound to treat other psychological disorders, such as anxiety and depression. Finally, there is a need for further research to fully understand the long-term neurological effects of this compound use and to develop strategies to mitigate these effects.
Conclusion
This compound is a synthetic drug that has gained significant popularity in recent years. While it has potential for therapeutic use in treating certain psychological disorders, its illegal status and potential for abuse pose significant risks. Further research is needed to fully understand the therapeutic potential of this compound and to develop safe and effective treatment protocols. Additionally, there is a need for further research to fully understand the long-term neurological effects of this compound use and to develop strategies to mitigate these effects.
Synthesis Methods
(5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]methyl}-2-ethoxyphenyl)methanol is synthesized from safrole, a natural compound found in the roots of sassafras plants. The synthesis process involves several steps, including isomerization, reduction, and reductive amination. While the synthesis of this compound is relatively straightforward, it is illegal in many countries and poses significant risks to those involved in its production.
Scientific Research Applications
(5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]methyl}-2-ethoxyphenyl)methanol has shown potential for therapeutic use in treating post-traumatic stress disorder (PTSD) and other psychological disorders. Clinical trials have demonstrated that this compound-assisted psychotherapy can significantly reduce symptoms of PTSD and improve overall quality of life. However, further research is needed to fully understand the therapeutic potential of this compound and to develop safe and effective treatment protocols.
Properties
IUPAC Name |
[5-[[3-(1,3-benzodioxol-5-ylamino)piperidin-1-yl]methyl]-2-ethoxyphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-2-26-20-7-5-16(10-17(20)14-25)12-24-9-3-4-19(13-24)23-18-6-8-21-22(11-18)28-15-27-21/h5-8,10-11,19,23,25H,2-4,9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAUBMKCEBQONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CCCC(C2)NC3=CC4=C(C=C3)OCO4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6004176.png)


![N-(3-chloro-2-methylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6004206.png)
![2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6004211.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxamide](/img/structure/B6004214.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclohexylurea](/img/structure/B6004222.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(3-isoxazolylmethyl)-2-methoxyethanamine](/img/structure/B6004234.png)
![2-fluoro-N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6004237.png)
![1-(4-chlorobenzyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6004238.png)
![5-methyl-3-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6004253.png)
![{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B6004254.png)
